2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:
- Benzyl group at position 6, contributing to lipophilicity and steric bulk.
- Methyl group at position 7 and cyano group at position 3, influencing electronic properties and metabolic stability.
The compound’s unique substitution pattern distinguishes it from analogs, as seen in the evidence (e.g., ), which primarily vary in substituents at positions 4, 6, and 7 .
Properties
IUPAC Name |
2-amino-6-benzyl-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-10-16-19(21(25)24(13)12-14-6-3-2-4-7-14)18(17-8-5-9-27-17)15(11-22)20(23)26-16/h2-10,18H,12,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXOGVYRCMTPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of . The IUPAC name is derived from its structural components, which include a pyrano-pyridine core fused with thiophene and a benzyl group.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O4S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon carcinoma (HCT116) cells. The mechanism involves:
- Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress in cancer cells, contributing to cell death.
In vitro studies have reported IC50 values indicating effective cytotoxicity against cancer cells:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 10.5 |
The proposed mechanism of action for the compound involves several pathways:
- Inhibition of Tubulin Polymerization : This leads to disruption in mitotic spindle formation.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways has been observed.
- Antioxidant Activity : The compound may exhibit properties that scavenge free radicals.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent against breast cancer.
- Colon Cancer Research : Another study evaluated the effects on HCT116 cells, revealing that the compound significantly reduced cell proliferation and induced apoptosis through ROS-mediated pathways.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrano[3,2-c]pyridine exhibit significant antimicrobial activities. For instance, compounds similar to 2-amino-6-benzyl-7-methyl-5-oxo have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
The compound has also shown promising results in antimycobacterial assays against Mycobacterium tuberculosis. In vitro studies demonstrated that certain analogs exhibited MIC values as low as 11 µM, indicating their potential as therapeutic agents against tuberculosis . Molecular docking studies further elucidated the binding interactions of these compounds with target proteins in Mycobacterium tuberculosis, suggesting mechanisms for their activity .
Anticancer Potential
Recent investigations into the anticancer properties of related compounds have highlighted their ability to inhibit tumor cell proliferation. For example, derivatives have been evaluated for their effects on various cancer cell lines, showing significant antiproliferative activity . The structure-activity relationship (SAR) studies are ongoing to optimize these compounds for enhanced efficacy.
Case Studies
- Antibacterial Screening : A series of synthesized pyrano[3,2-c]pyridine derivatives were screened against multiple bacterial strains. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics .
- Molecular Docking Studies : In silico docking studies using software like Molegro Virtual Docker provided insights into the binding affinities of these compounds with key bacterial enzymes, correlating well with their observed biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Their Implications
The table below compares the target compound with structurally related pyrano[3,2-c]pyridine derivatives from the evidence:
*Calculated using ChemDraw.
Key Observations :
- Lipophilicity : The benzyl group (target compound) increases lipophilicity (logP ~3.5) relative to polar substituents like 4-hydroxyphenyl (logP ~2.8) or 3-pyridinylmethyl (logP ~2.5*), suggesting improved membrane permeability.
- Steric Effects : The phenethyl group () introduces greater steric hindrance than benzyl, which may reduce binding affinity in sterically constrained active sites .
Q & A
Q. What comparative bioactivity trends emerge when the benzyl group is replaced with other aryl/alkyl substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
